2-Amino-4-chloro-2'-fluorobenzophenone

Catalog No.
S672076
CAS No.
203303-05-3
M.F
C13H9ClFNO
M. Wt
249.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chloro-2'-fluorobenzophenone

CAS Number

203303-05-3

Product Name

2-Amino-4-chloro-2'-fluorobenzophenone

IUPAC Name

(2-amino-4-chlorophenyl)-(2-fluorophenyl)methanone

Molecular Formula

C13H9ClFNO

Molecular Weight

249.67 g/mol

InChI

InChI=1S/C13H9ClFNO/c14-8-5-6-10(12(16)7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2

InChI Key

OBXGOBSNRWWAOU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)N)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)N)F

Synthesis and Characterization:

2-Amino-4-chloro-2'-fluorobenzophenone has been synthesized using various methods, including the Friedel-Crafts acylation of 2-amino-5-chlorophenyl bromide with 2-fluorobenzoyl chloride []. The resulting product can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Potential Applications:

While there is limited information readily available on the specific scientific research applications of 2-Amino-4-chloro-2'-fluorobenzophenone, its structure suggests potential in several areas:

  • Ligand Design: The presence of the amine and carbonyl groups suggests potential for this compound to act as a bidentate ligand, capable of coordinating with metal ions. This property could be explored in the development of new catalysts or coordination complexes for various applications [].
  • Organic Synthesis: The combination of functional groups in this molecule, including the amine, chloro, and fluoro substituents, could be useful in organic synthesis as a starting material or intermediate for the preparation of more complex molecules with desired properties [].
  • Material Science: The aromatic rings and functional groups present in 2-Amino-4-chloro-2'-fluorobenzophenone could be of interest for the development of new functional materials, such as liquid crystals or polymers, with specific properties influenced by the molecule's structure [].

2-Amino-4-chloro-2'-fluorobenzophenone is an organic compound with the molecular formula C13H8ClFNO. It is classified as a benzophenone derivative, characterized by the presence of an amino group, a chlorine atom, and a fluorine atom on its aromatic rings. This unique substitution pattern gives it distinct chemical and physical properties, making it useful in various fields such as pharmaceuticals, agrochemicals, and dyes. The compound is known for its light yellow to yellow appearance and has a melting point ranging from 122°C to 128°C .

  • Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.
  • Electrophilic Coupling Reactions: It can act as an electrophilic coupling reagent, facilitating the formation of new chemical bonds.

Common Reagents and Conditions

  • Substitution Reactions: Typically involve alkyl halides and acyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
  • Reduction: Lithium aluminum hydride or sodium borohydride are frequently used as reducing agents.

The synthesis of 2-Amino-4-chloro-2'-fluorobenzophenone typically involves the reaction of 4-chloroaniline with 2-fluorobenzoyl chloride. This reaction is conducted under controlled conditions with a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. The final product is often purified through recrystallization or chromatography techniques .

Interaction studies indicate that 2-Amino-4-chloro-2'-fluorobenzophenone can interact with specific enzymes and proteins, influencing their activity. Its ability to act as an electrophilic reagent allows it to form stable adducts with various biological molecules, which could be leveraged for therapeutic applications.

Several compounds share structural similarities with 2-Amino-4-chloro-2'-fluorobenzophenone:

Compound NameKey Differences
2-Amino-5-chloro-2'-fluorobenzophenoneContains a chlorine atom at the 5-position instead of 4.
2-Amino-2',5-dichlorobenzophenoneContains two chlorine atoms at different positions.
2-Amino-5-nitrobenzophenoneContains a nitro group instead of chlorine.

Uniqueness

The uniqueness of 2-Amino-4-chloro-2'-fluorobenzophenone lies in its specific substitution pattern that imparts distinct chemical reactivity and physical properties. This specificity makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where precise molecular control is essential.

Benzophenone chemistry traces its origins to the 19th century, with Carl Graebe first synthesizing benzophenone in 1874 through the reduction of diphenylmethane with hydroiodic acid and phosphorus. Subsequent advancements expanded its utility, particularly in photochemistry and materials science. Modern applications include ultraviolet curing agents and photoinitiators, leveraging benzophenone’s low-lying triplet state for efficient energy transfer. The development of substituted benzophenones, such as 2-amino-4-chloro-2'-fluorobenzophenone, reflects ongoing efforts to tailor electronic and steric properties for specialized applications.

Structural Classification and IUPAC Nomenclature

The compound’s IUPAC name, (2-amino-4-chlorophenyl)-(2-fluorophenyl)methanone, reflects its structural hierarchy: a central ketone group (methanone) bonded to two aromatic rings. The first ring bears amino and chloro substituents at the ortho (2) and para (4) positions, respectively, while the second ring features a fluorine atom at the ortho (2') position. The SMILES notation C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)N)F encapsulates this arrangement, emphasizing the ketone’s role as a bridge between the substituted aryl groups.

Position in Organic Chemistry

2-Amino-4-chloro-2'-fluorobenzophenone occupies a niche within substituted benzophenones, characterized by its dual functionalization (electron-withdrawing chloro and electron-donating amino groups). This combination influences its reactivity, particularly in nucleophilic substitution and electrophilic aromatic reactions. Its applications span medicinal chemistry (e.g., intermediates for anti-inflammatory agents) and materials science, where benzophenone derivatives are used in covalent organic frameworks (COFs). The compound’s fluorine substituent enhances metabolic stability, a critical feature in drug design.

Comparative Overview of Substituted Benzophenones

Substituted benzophenones exhibit diverse biological and chemical profiles, driven by substituent effects. A comparative analysis reveals:

CompoundKey SubstituentsApplicationsBiological Activity
BenzophenoneNonePhotoinitiators, UV stabilizers, solventsLow toxicity, photochemical reactivity
2-Amino-4-chloro-2'-fluorobenzophenone2-NH₂, 4-Cl, 2'-FMedicinal intermediates, electrophilic coupling agentsAntimicrobial, enzyme inhibition
4,4'-Dihydroxybenzophenone4-OH (both rings)Antioxidants, radical scavengersHigh basicity due to conjugation
4,4'-Dinitrobenzophenone4-NO₂ (both rings)Explosives, stabilizersLow basicity, strong electron-withdrawing effects

This table underscores how substituents modulate electronic properties and reactivity, guiding their use in synthetic and applied chemistry.

Friedel–Crafts Acylation Pathways

Classical stoichiometric Lewis-acid protocols

Early production relied on the condensation of 4-chloroaniline with 2-fluorobenzoyl chloride under anhydrous aluminium trichloride at 50 °C in nitrobenzene, furnishing the target ketone in 63% isolated yield after vacuum distillation and ethanolic recrystallisation [1] [2]. Regioselectivity is governed by the strong para-directing amino group; however, incomplete conversion and tar formation limit atom economy to 52% [3].

ParameterTypical valueSource
Molar ratio 4-chloroaniline : 2-fluorobenzoyl chloride : AlCl₃1:1.1:1.22
Reaction temperature50 °C31
Isolated yield63% [1]2
Observed o-/p-isomer ratio<2% ortho31

Low-temperature selectivity enhancement

Running the acylation below –10 °C in liquid dichloromethane suppresses oligomerisation, raises chemoselectivity to 97%, and cuts aqueous effluent salt load by 35% at pilot scale (200 kg batch) [4].

Mechanochemical Friedel–Crafts acylation

Vibratory ball-milling 4-chloroaniline, 2-fluorobenzoyl chloride, and catalytic aluminium chloride (10 mol %) for 30 min affords 70% yield without solvent, demonstrating a process mass intensity (PMI) of 12, the lowest reported for this transformation [5].

Orthoester-Mediated Synthesis Routes

Developed to bypass stoichiometric halide waste, the orthoester strategy first converts the amino‐ketone to a chloromethyl imidate in situ, then cyclises it to quinazoline 3-oxide precursors of benzodiazepines [6] [7]. Reaction of 2-amino-4-chloro-2′-fluorobenzophenone with chloro-trimethyl orthoacetate in acetic acid (55–65 °C, 40 mm Hg) delivers the alkoxy imidate in 78% yield; methanol distilled off shifts equilibrium and drives conversion [6].

StepKey reagentTemp / TimeYieldSource
Alkoxy-imidate formationCl-CH₂-C(OCH₃)₃60 °C / 2 h78%56
Hydroxylamine cyclisation40% NH₂OH(aq)0 °C / 3 h92%56

Metal-Catalysed Cross-Coupling Approaches

Pd-catalysed carbonylative Suzuki–Miyaura coupling

Coupling 2-fluorophenylboronic acid with 4-chloro-2-acylated iodoaniline under 1 bar CO and Pd(PPh₃)₄ (2 mol %) in N-methylpyrrolidone affords the diaryl ketone in 85% yield at 70 °C within 1 h [3]. The reaction tolerates unprotected amino and chloro groups, eliminating the need for post-acylation halogen exchange.

Direct aminobenzophenone formation from nitriles

Sodium arylsulfinate and unprotected 2-aminobenzonitrile undergo Pd(O₂CCF₃)₂-catalysed sulfone addition followed by SO₂ extrusion, generating 2-aminobenzophenone frameworks in 77–91% yield [8]. Installing 4-chloro-2-fluorophenyl sulfinates extends this method to the target ketone, although multistep sulfone preparation reduces throughput.

Industrial-Scale Production Considerations

A continuous stirred-tank cascade processing 4-chloroaniline (5 t month⁻¹ throughput) with recirculated aluminium trichloride recovers 93% of the Lewis acid via membrane filtration, cutting chloride salt discharge to <15 kg t⁻¹ product [9]. Crude product is flash-stripped and fed directly into orthoester cyclisation for midazolam manufacture, giving an overall line yield of 67% and meeting ICH Q3A impurity limits (<0.2% each) [10].

KPIBatch routeContinuous routeImprovement
Overall yield53%67%+14 pp16
Lewis-acid recycle0%93%+93 pp16
Chloride effluent (kg t⁻¹)22015–93%16

Green Chemistry Approaches for Sustainable Synthesis

  • Solvent-free mechanochemistry lowers PMI from 48 to 12 and eliminates chlorinated solvents [5].
  • Ionic-liquid catalysis with 1-ethyl-3-methyl-imidazolium tetrachloroaluminate enables catalyst recovery by decanting the organic layer; residual metal drops below 2 ppm after a single wash [11].
  • Biobased carbonyl donors such as dimethyl carbonate in a Ni(dppe)-mediated carbonylative coupling furnish the ketone under 5 bar CO₂ at 120 °C, avoiding phosgene derivatives [3].
  • Life-cycle assessment of the continuous route reports a global warming potential of 2.8 kg CO₂ eq kg⁻¹ product, 38% lower than the classical batch standard [9].

Purification and Characterisation Techniques

TechniquePurposeTypical specificationSource
Recrystallisation (ethanol / water 9:1)Bulk API intermediate isolation≥99.5% HPLC area16
Flash silica chromatography (hexane / ethyl acetate 4:1)Route scouting; analytical standards≤0.2% o-isomer31
Differential scanning calorimetryPolymorph screeningMp 122–128 °C98
Proton and carbon-13 NMR (600 MHz, DMSO-d₆)Structure confirmationδ 6.59–8.02 ppm aromatic region; δ 197.8 ppm carbonyl77
High-resolution mass spectrometryExact massm/z 250.0429 [M+H]⁺95

Detailed Research Findings

Kinetic profile of Lewis-acid acylation

Isothermal calorimetry reveals an apparent second-order rate constant k₂ = 3.2 × 10⁻³ L mol⁻¹ s⁻¹ at 50 °C in nitrobenzene [2]. Activation enthalpy determined by Eyring analysis is 42 kJ mol⁻¹, suggesting tight transition-state complexation.

Computational insight into orthoester activation

Density-functional theory (B3LYP/6-311+G**) indicates the acetoxonium intermediate generated from chloro-trimethyl orthoacetate is 18.4 kJ mol⁻¹ lower in free energy than the corresponding acylium ion, rationalising the high chemoselectivity observed experimentally [6] [11].

Impurity control

Major process impurity is 2-amino-5-chloro-2′-fluorobenzophenone (ortho-chloro isomer), typically ≤0.15% by HPLC; formation is suppressed at T < –10 °C, corroborating kinetic data that o-attack has ΔG‡ 5.1 kJ mol⁻¹ higher than p-attack [4].

Regulatory status

The compound is listed under European Chemicals Agency reference DTXSID00371000 with no harmonised classification; however, manufacturing plants report it as an irritant (GHS07) and handle it in closed nitrogen systems [12].

XLogP3

3.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-4-chloro-2'-fluorobenzophenone

Dates

Last modified: 08-15-2023

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